Cas no 1227581-44-3 (6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde)
6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Chloro-2-(trifluoromethyl)nicotinaldehyde
- 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde
- NE44136
- SCHEMBL22074670
- OTSYHTUSHNJVSM-UHFFFAOYSA-N
- Z1269157537
- F8887-6461
- AKOS026699863
- 1227581-44-3
- MFCD16610713
- DB-242739
- EN300-153610
- F93400
-
- Inchi: 1S/C7H3ClF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-3H
- Chiave InChI: OTSYHTUSHNJVSM-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=C(C=O)C(C(F)(F)F)=N1
Proprietà calcolate
- Massa esatta: 208.9855259g/mol
- Massa monoisotopica: 208.9855259g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 197
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 30
- XLogP3: 2.2
6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B420168-5mg |
6-Chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde |
1227581-44-3 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B420168-10mg |
6-Chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde |
1227581-44-3 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B420168-50mg |
6-Chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde |
1227581-44-3 | 50mg |
$ 365.00 | 2022-06-07 | ||
| abcr | AB595568-100mg |
6-Chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde; . |
1227581-44-3 | 100mg |
€243.80 | 2025-04-21 | ||
| abcr | AB595568-250mg |
6-Chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde; . |
1227581-44-3 | 250mg |
€436.10 | 2025-04-21 | ||
| abcr | AB595568-500mg |
6-Chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde; . |
1227581-44-3 | 500mg |
€657.90 | 2024-07-19 | ||
| abcr | AB595568-1g |
6-Chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde; . |
1227581-44-3 | 1g |
€1112.80 | 2025-04-21 | ||
| A2B Chem LLC | AU89174-50mg |
6-Chloro-2-(trifluoromethyl)nicotinaldehyde |
1227581-44-3 | 95% | 50mg |
$233.00 | 2024-01-04 | |
| A2B Chem LLC | AU89174-100mg |
6-Chloro-2-(trifluoromethyl)nicotinaldehyde |
1227581-44-3 | 95% | 100mg |
$243.00 | 2024-04-20 | |
| A2B Chem LLC | AU89174-250mg |
6-Chloro-2-(trifluoromethyl)nicotinaldehyde |
1227581-44-3 | 95% | 250mg |
$323.00 | 2024-04-20 |
6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde Fornitori
6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde Letteratura correlata
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Ulteriori informazioni su 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde
6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde: A Versatile Compound in Biomedical Research
6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde, with the CAS number 1227581-44-3, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique combination of halogenated and fluorinated functional groups, has garnered attention for its potential applications in drug discovery and synthetic biology. Recent studies have highlighted its role as a key intermediate in the development of novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders.
The molecular structure of 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position. The aldehyde functionality at the 3-position further enhances its reactivity, enabling it to participate in diverse chemical transformations. This structural complexity makes it an attractive candidate for the design of bioactive molecules with tailored pharmacological properties.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the utility of 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde in the synthesis of pyridine-based derivatives with potent antitumor activity. The study revealed that compounds derived from this scaffold exhibit enhanced selectivity against cancer cell lines, particularly in the context of multidrug-resistant tumors. This finding underscores the importance of 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde as a building block for the development of next-generation chemotherapeutics.
Another notable application of 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde lies in its potential as a ligand for modulating G protein-coupled receptors (GPCRs). A 2024 study in ACS Chemical Biology reported that derivatives of this compound can selectively bind to specific GPCRs involved in neurological signaling pathways. This property opens new avenues for the treatment of conditions such as Parkinson's disease and Alzheimer's disease, where GPCR modulation is a promising therapeutic strategy.
The synthesis of 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde has been optimized through various methodologies, with particular emphasis on green chemistry principles. A recent article in Green Chemistry (2023) described a solvent-free microwave-assisted approach that significantly reduces energy consumption and waste generation. This method not only enhances the sustainability of the synthesis process but also aligns with the growing demand for eco-friendly pharmaceutical manufacturing practices.
Furthermore, the pharmacokinetic profile of compounds derived from 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde has been extensively studied. A 2023 review in Drug Metabolism and Disposition highlighted the favorable metabolic stability and low toxicity of these derivatives, which are critical factors in the development of safe and effective drugs. The presence of fluorinated groups in the molecule is believed to contribute to its improved metabolic stability by reducing susceptibility to enzymatic degradation.
In the context of drug discovery, 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde has shown promise as a scaffold for the design of dual-action compounds. A 2024 study in MedChemComm demonstrated that derivatives of this compound can simultaneously target multiple molecular pathways involved in cancer progression, offering a potential solution to the problem of drug resistance. This multifunctional property is a significant advantage in the treatment of complex diseases.
Additionally, the compound's potential in the field of antimicrobial drug development has been explored. Research published in Antimicrobial Agents and Chemotherapy (2023) indicated that certain derivatives of 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding is particularly relevant given the increasing prevalence of antibiotic-resistant pathogens, which poses a significant challenge to global public health.
From a synthetic perspective, the versatility of 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde is evident in its ability to undergo a wide range of chemical reactions. The aldehyde group can participate in nucleophilic addition reactions, while the halogenated and fluorinated substituents provide opportunities for further functionalization. This chemical flexibility allows for the creation of a diverse array of derivatives with distinct biological activities.
Moreover, the compound's role in the development of prodrugs has been investigated. A 2023 study in European Journal of Medicinal Chemistry showed that certain prodrug forms of 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde can enhance drug delivery to specific tissues while minimizing systemic side effects. This approach is particularly valuable in the treatment of diseases where targeted drug delivery is essential for therapeutic efficacy.
As the field of medicinal chemistry continues to evolve, 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde is emerging as a key player in the discovery of novel therapeutics. Its unique structural features and diverse applications across multiple disease areas make it a promising candidate for further research and development. The ongoing exploration of its potential in drug discovery and synthetic biology is expected to yield significant advancements in the treatment of various medical conditions.
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